N-2-biphenylyl-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(2-phenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-25-19-13-16(14-20(26-2)21(19)27-3)22(24)23-18-12-8-7-11-17(18)15-9-5-4-6-10-15/h4-14H,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDUUPBVZOIUSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Activity Variations
The biological efficacy of N-substituted 3,4,5-trimethoxybenzamides is highly dependent on the nature of the substituent at the benzamide nitrogen. Below is a comparative analysis of key analogs:
Table 1: Structural and Activity Comparison of Selected Analogs
*TMB: Trimethoxybenzamide; †Range reflects activity across T. cruzi life stages; ‡IC50 for AChE inhibition.
Key Findings from Comparative Studies
Alkyl vs. Aryl Substituents
- Branched Alkyl Chains (e.g., Isobutyl): The branched isobutyl group in N-Isobutyl-3,4,5-TMB enhances trypanocidal potency (IC50 = 2.21 µM) compared to the linear alkyl analog N-Butyl-3,4,5-TMB (IC50 = 6.21 µM). This is attributed to improved hydrophobic interactions with HDAC enzymes .
- Aryl Groups (Biphenyl vs. Benzyl) : The biphenyl substituent in the parent compound confers superior anticancer activity over simpler aryl groups (e.g., benzyl). Molecular docking reveals that the biphenyl moiety engages in π-π stacking with Glu-875 in HDAC, a critical interaction absent in less active analogs like N-Benzyl-3,4,5-TMB .
Hydrophobic vs. Polar Substituents
- Cyclohexyl vs. Hydroxybenzyl : The hydrophobic cyclohexyl group in N-Cyclohexyl-3,4,5-TMB enhances tubulin binding, as evidenced by its crystalline structure stabilizing hydrophobic pockets . In contrast, the polar 4-hydroxybenzyl group in N-(4-Hydroxybenzyl)-3,4,5-TMB optimizes AChE inhibition (IC50 = 4.0 µM) by forming hydrogen bonds with the catalytic triad (His447) .
Halogenated Derivatives
Mechanistic Insights
- Anticancer Activity : Biphenyl derivatives disrupt microtubule dynamics by binding to tubulin’s colchicine site, similar to combretastatin analogs .
- Antiparasitic Activity : Isobutyl and cyclohexyl derivatives induce apoptosis in T. cruzi via HDAC inhibition, with selectivity indices >200 .
- Neuroprotection : Hydroxybenzyl derivatives enhance memory retention by inhibiting AChE, a mechanism validated through molecular dynamics simulations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-2-biphenylyl-3,4,5-trimethoxybenzamide, and how can reaction conditions be fine-tuned to enhance yield?
- Methodology : Multi-step organic synthesis involving nucleophilic substitution and condensation reactions is typically employed. Key steps include:
- Introduction of methoxy groups via alkylation or demethylation reactions under controlled temperature (e.g., 60–80°C).
- Coupling of biphenylyl and benzamide moieties using catalysts like Pd(PPh₃)₄ for cross-coupling reactions.
- Purification via column chromatography or recrystallization to isolate the final product .
- Optimization : Critical parameters include solvent polarity (e.g., DMF for solubility), reaction time (monitored via TLC), and stoichiometric ratios of reagents to minimize side products .
Q. Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?
- Spectroscopy :
- NMR (¹H/¹³C) to confirm methoxy groups (-OCH₃) and biphenylyl proton environments.
- FT-IR for amide C=O stretching (~1650 cm⁻¹) and aromatic C-H bending .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations predict the interaction of this compound with biological targets (e.g., enzymes)?
- Methodology :
- Docking : Use GOLD or AutoDock Vina to model ligand-protein interactions. Focus on conserved residues in catalytic sites (e.g., acetylcholinesterase’s HIS447, TRP86) .
- Simulations : Run molecular dynamics (MD) in AMBER or GROMACS to assess binding stability. Monitor RMSD (<2.5 Å) and hydrogen-bond persistence over 100-ns trajectories .
Q. How should researchers address discrepancies between in vitro and in vivo bioactivity data for this compound?
- Approach :
- Pharmacokinetic Profiling : Assess bioavailability via ADMET predictors (e.g., SwissADME) to identify metabolic liabilities (e.g., CYP450 interactions) .
- Dose-Response Studies : Test multiple concentrations in animal models (e.g., rodent memory assays) to correlate in vitro IC₅₀ with in vivo efficacy thresholds .
Q. What strategies can resolve enantiomeric or crystallographic polarity ambiguities during structural analysis?
- Crystallography : Apply Flack’s x parameter in SHELXL for enantiomorph-polarity estimation. Avoid η due to false positives in near-centrosymmetric structures .
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and confirm purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
